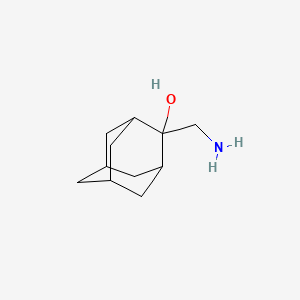

2-(Aminomethyl)adamantan-2-ol

Descripción

Contextual Significance of Adamantane (B196018) Derivatives in Chemical and Pharmaceutical Sciences

Adamantane, with its rigid, stress-free, and symmetrical tricyclic cage structure, serves as a valuable scaffold in medicinal chemistry. wikipedia.orgnih.gov Its lipophilic nature is a key feature, often utilized to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.govnih.govpensoft.net By incorporating the adamantane moiety, chemists can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and potentially enhance its therapeutic effects. pensoft.netmdpi.com

The three-dimensional structure of adamantane provides a precise framework for positioning functional groups, allowing for effective interaction with biological targets. publish.csiro.au This has led to the development of several clinically approved drugs containing the adamantane scaffold for a variety of conditions, including viral infections, neurodegenerative diseases like Parkinson's and Alzheimer's, and type 2 diabetes. nih.govpublish.csiro.au

Examples of successful adamantane-based drugs include:

Amantadine (B194251) : One of the first adamantane derivatives to be used as an antiviral drug and later for treating Parkinson's disease. wikipedia.orgnih.gov

Memantine (B1676192) : Used in the treatment of Alzheimer's disease. nih.gov

Rimantadine (B1662185) : An antiviral agent. nih.govnih.gov

Saxagliptin and Vildagliptin : Used for the management of type 2 diabetes. nih.govpublish.csiro.au

The versatility of the adamantane structure has also led to its exploration in the development of agents for treating cancer, malaria, and bacterial infections. mdpi.comacs.orgnih.gov Furthermore, adamantane derivatives are utilized in drug delivery systems, such as liposomes and dendrimers, to improve targeted drug delivery. pensoft.netnih.gov

Rationale for Focused Research on 2-(Aminomethyl)adamantan-2-ol

While broad research into adamantane derivatives is extensive, focused investigation into specific compounds like this compound is driven by the potential for unique biological activities stemming from its particular arrangement of functional groups. The presence of both a hydroxyl (-OH) group and an aminomethyl (-CH2NH2) group on the same carbon atom of the adamantane cage creates a distinct chemical entity.

Research into similar structures provides some insight. For instance, studies on other 2-substituted adamantane derivatives have explored their potential as antiviral, analgesic, and antidiabetic agents. researchgate.net The synthesis of various 2-adamantyl-containing amines has been undertaken to evaluate their pharmacological potential. researchgate.net Similarly, research into 2-(aminomethyl)adamantane-1-carboxylic acid, a structurally related compound, has shown potential in models of neuropathic pain through its interaction with calcium channels. nih.gov The synthesis of carbamate (B1207046) derivatives of 2-adamantanone (B1666556) oxime has also been investigated for anti-inflammatory and antifungal activity. nih.gov The specific combination of the amino and hydroxyl groups in this compound suggests a focus on its potential interactions with biological targets where hydrogen bonding and basicity are important.

Synonyms and Identifiers for this compound

For clarity and precision in scientific communication, a compound is identified by various names and numbers. The following tables provide the common synonyms and chemical identifiers for this compound.

Table 1: Synonyms and Identifiers

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (1r,3r,5r,7r)-2-(Aminomethyl)adamantan-2-ol |

| CAS Number | 28529-71-7 |

| Molecular Formula | C11H19NO |

| Molecular Weight | 181.27 g/mol |

| ChemSpider ID | 26496688 |

| MDL Number | MFCD01837514 |

Table 2: Additional Synonyms

| Synonym |

|---|

| 2-(Aminomethyl)-2-adamantanol |

| Tricyclo[3.3.1.1{3,7}]decan-2-ol, 2-(aminomethyl)- |

| AKOS BC-0956 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(aminomethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBCLFLXXIIDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28529-71-7 | |

| Record name | NSC145166 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Structural Characterization and Analysis of 2 Aminomethyl Adamantan 2 Ol

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation. For 2-(aminomethyl)adamantan-2-ol, NMR and FTIR spectroscopy provide essential information about its functional groups and the connectivity of its atoms.

In a ¹H NMR spectrum, the protons on the adamantane (B196018) cage would appear as a series of complex, overlapping multiplets in the upfield region. The protons of the aminomethyl (-CH₂NH₂) group and the hydroxyl (-OH) and amino (-NH₂) protons would be identifiable by their characteristic chemical shifts and exchangeability with D₂O.

In a ¹³C NMR spectrum, the rigid adamantane cage would show distinct signals for its non-equivalent carbons. The carbon atom C-2, substituted with both the hydroxyl and aminomethyl groups, would be significantly shifted downfield. The carbon of the aminomethyl group would also have a characteristic chemical shift.

Table 1: Hypothetical NMR Data for this compound (Note: Data is illustrative as published experimental values were not found in the literature search.)

| ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | Data not available | Adamantane CH, CH₂ | Data not available | Adamantane C, CH, CH₂ | | Data not available | -CH₂NH₂ | Data not available | -C H₂NH₂ | | Data not available | -OH | Data not available | C -OH | | Data not available | -NH₂ | | |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by absorptions corresponding to its key functional groups.

Key expected vibrational frequencies would include a broad O-H stretching band for the hydroxyl group, typically in the 3200-3600 cm⁻¹ region. N-H stretching vibrations for the primary amine would appear in a similar region, often as two distinct peaks. C-H stretching vibrations for the adamantane cage would be observed just below 3000 cm⁻¹. The C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound (Note: Data is illustrative as published experimental values were not found in the literature search.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 | O-H Stretch | Hydroxyl |

| 3100-3500 | N-H Stretch | Amine |

| 2850-2950 | C-H Stretch | Adamantane |

| 1590-1650 | N-H Bend | Amine |

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis would precisely determine the molecular geometry of this compound. This technique would confirm the bond connectivity and provide accurate measurements of bond lengths and angles for the adamantane framework and its substituents. It would also reveal the packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding. Despite the utility of this method, a published crystal structure for this compound was not located in the reviewed scientific literature. Studies on similar adamantane derivatives, such as 2-adamantanol, have shown that they can exhibit complex polymorphic behavior and phase transitions in the solid state. rsc.org

Table 3: Crystallographic Data for this compound (Note: Data not available as a crystal structure has not been published in the surveyed literature.)

| Parameter | Value |

|---|---|

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. nih.goviucr.org Although no crystal structure exists for this compound, the principles of Hirshfeld analysis can be discussed in the context of its expected structure. This analysis maps properties onto the surface, such as the normalized contact distance (d_norm), which highlights intermolecular contacts shorter than van der Waals radii in red, indicating key interactions like hydrogen bonds. nih.gov

For this compound, the analysis would be expected to reveal strong hydrogen bonding interactions involving the hydroxyl (-OH) and amino (-NH₂) groups. The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. In adamantane derivatives, H···H contacts typically comprise a major portion of the surface. nih.goviucr.org For this molecule, prominent spikes on the fingerprint plot would be anticipated for O···H/H···O and N···H/H···N contacts, which are characteristic of strong hydrogen bonds and crucial for the stabilization of the crystal packing. nih.goviucr.org

Conformational Analysis

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com The adamantane skeleton is exceptionally rigid and serves as a stiff anchor, meaning that conformational flexibility in its derivatives arises primarily from the rotation of substituents. youtube.comstackexchange.com

For this compound, the adamantane cage itself has virtually no conformational freedom. The analysis would therefore focus on the rotation around the C2-C(aminomethyl) bond. The possible orientations of the aminomethyl group relative to the hydroxyl group and the adamantane cage would be explored. Intramolecular hydrogen bonding between the hydroxyl group and the amino group is a possibility that could stabilize a particular conformation. The steric bulk of the adamantane structure would influence the preferred rotational state of the aminomethyl group to minimize steric hindrance. nih.govstrath.ac.uk

Rigidity and Steric Hindrance of the Adamantane Scaffold

The adamantane moiety, a cage-like hydrocarbon composed of three fused cyclohexane (B81311) rings, is the defining structural feature of this compound. This core imparts a unique combination of rigidity and steric bulk to the molecule. nih.govmdpi.com Adamantane is the most stable isomer of C₁₀H₁₆ and is characterized by a rigid and virtually stress-free structure, with carbon-carbon bond lengths of 1.54 Å, nearly identical to those in a diamond lattice. wikipedia.org This inherent rigidity means that the adamantane skeleton is not flexible and serves as a stiff, predictable anchor for its substituents. mdpi.comnih.gov

The concept of using the adamantane skeleton as a building block is common when properties like steric bulk and lipophilicity are desired in a molecule. mdpi.com This steric hindrance arises from the voluminous, three-dimensional nature of the cage. nih.gov The bulky nature of the adamantane group can be advantageous in molecular design, for instance, by minimizing off-target interactions in biological systems. nih.gov Its rich sp³ character allows for the precise and predictable orientation of functional groups in three-dimensional space. researchgate.net

| Property of Adamantane Scaffold | Description | Reference |

| Molecular Formula | C₁₀H₁₆ | wikipedia.org |

| Structure | Fusion of three cyclohexane rings in a cage-like structure. | wikipedia.org |

| Rigidity | Virtually stress-free and conformationally locked. | wikipedia.orgnih.gov |

| Steric Bulk | Voluminous and sterically demanding. | nih.govmdpi.com |

| C-C Bond Length | ~1.54 Å | wikipedia.org |

Spatial Orientation of Functional Groups

In this compound, both the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups are attached to the same carbon atom, specifically the C2 position of the adamantane scaffold. ontosight.ai This C2 position is a secondary carbon within the adamantane framework.

The rigid nature of the adamantane cage dictates that the substituents have a fixed spatial relationship to each other and to the cage itself. Unlike more flexible acyclic or monocyclic structures, there is no free rotation around the bonds connecting the substituents to the adamantane core that would significantly alter their relative positions. The substitution at the C2 position means the functional groups are located on the "side" of the cage, as opposed to the bridgehead positions (C1, C3, C5, C7).

| Functional Group | Attachment Point | Description | Reference |

| Aminomethyl (-CH₂NH₂) | C2 of Adamantane | A primary amine group attached via a methylene (B1212753) bridge. | ontosight.ai |

| Hydroxyl (-OH) | C2 of Adamantane | A hydroxyl group directly attached to the scaffold. | ontosight.ai |

Advanced Computational Studies of 2 Aminomethyl Adamantan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the electronic structure and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which dictate the chemical nature of the compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For adamantane (B196018) derivatives, substitutions on the rigid cage structure can significantly tune the HOMO-LUMO gap. mdpi.com Quantum chemical calculations, often using Density Functional Theory (DFT) methods like B3LYP, are employed to determine these energy levels. mdpi.comresearchgate.net While specific values for 2-(aminomethyl)adamantan-2-ol are not detailed in the reviewed literature, the principles of such analysis are well-established for adamantane compounds. mdpi.comrsc.org

Table 1: Conceptual HOMO-LUMO Analysis

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Represents the capacity to donate an electron. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Represents the capacity to accept an electron. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO – EHOMO). | A large gap implies high stability and low reactivity. A small gap suggests higher reactivity and lower stability. irjweb.com |

To understand how molecules of this compound interact with each other in a condensed state (e.g., a crystal), pairwise interaction energy calculations are performed. These calculations quantify the strength of noncovalent interactions between molecular pairs. Methods like the Crystal Lattice Program (CLP) with the PIXEL energy analysis are used to calculate the stabilization energies from electrostatic, polarization, dispersion, and repulsion components for different molecular dimers. mdpi.comnih.gov

Studies on similar adamantane derivatives have identified various intermolecular interactions that stabilize their crystal structures, including hydrogen bonds (such as N–H···O and C–H···O) and weaker van der Waals forces. mdpi.comnih.gov For instance, in related adamantane structures, N–H···O interactions were found to be particularly strong. nih.gov The analysis of pairwise interaction energies helps in understanding the supramolecular assembly and crystal packing of the compound. For one adamantane-linked derivative, the total pairwise interaction energy was calculated to be -44.5 kJ/mol, with dispersion forces identified as the primary contributor to the attraction. nih.gov

Table 2: Common Intermolecular Interactions in Adamantane Derivatives

| Interaction Type | Description |

|---|---|

| N–H···O | A strong hydrogen bond between a hydrogen on a nitrogen atom and an oxygen atom. nih.gov |

| C–H···O | A weaker hydrogen bond involving a carbon-bound hydrogen and an oxygen atom. mdpi.com |

| N–H···S | A hydrogen bond between a hydrogen on a nitrogen atom and a sulfur atom. mdpi.com |

| H–H Bonding | Weak interactions between hydrogen atoms. nih.gov |

| C–H···π | An interaction between a C-H bond and the π-electron system of an aromatic ring. mdpi.com |

| Dispersion Forces | Weak attractive forces arising from temporary fluctuations in electron density. nih.gov |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a window into the behavior of this compound in complex biological environments, predicting how it might bind to a protein target and its stability over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For aminoadamantane derivatives, docking studies have been performed against a variety of targets. plos.orgnih.gov

The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. For example, studies on related aminoadamantanes have used software like AutoDock and GOLD to simulate binding. plos.orgacs.org These simulations have identified key interactions, such as cation-π interactions between the protonated amino group of the ligand and aromatic residues (e.g., Histidine, Phenylalanine, Tryptophan) in the binding pocket. plos.org Such interactions are often stronger than typical hydrogen bonds and play a significant role in ligand binding. plos.org

Table 3: Examples of Molecular Docking Studies on Aminoadamantane Derivatives

| Biological Target | Docking Software | Key Interacting Residues | Reference |

|---|---|---|---|

| Influenza A M2TM Channel | GOLD 5.2 | His37 | acs.org |

| Hepatitis C Virus (HCV) p7 Channel | AutoDock | His17, Phe20, Trp21 | plos.org |

| Acetylcholinesterase (AChE) | Not Specified | Not Specified | nih.gov |

| Butyrylcholinesterase (BChE) | Not Specified | Not Specified | nih.gov |

| Sigma-2 Receptor | Not Specified | Not Specified | |

| 11β-HSD1 | Not Specified | Ser170, Tyr183 | nih.gov |

| N-type Ca(V) channels | Not Specified | Not Specified | nih.gov |

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability and conformational changes of the ligand-protein complex over time. MD simulations model the atomic movements of the system by solving Newton's equations of motion, providing a dynamic view of the binding interactions.

For aminoadamantane derivatives, MD simulations have been used to analyze their binding to the influenza M2 channel. These simulations can reveal how the ligand settles into its binding pose, the stability of key hydrogen bonds and other interactions, and the role of water molecules in the binding site. acs.org Such simulations, which can span from nanoseconds to microseconds, are essential for validating docking results and understanding the dynamic nature of the ligand-receptor interaction.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are invaluable for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By analyzing a series of related compounds, researchers can identify the chemical features responsible for a desired effect.

For adamantane derivatives, computational SAR studies have linked specific structural properties to biological function. For example, a higher pKa value in rimantadine (B1662185) compared to amantadine (B194251) was computationally linked to a greater positive charge on its amino group, leading to stronger cation-π interactions and higher inhibitory potency against the HCV p7 channel. plos.org In other studies, Quantitative Structure-Property Relationship (QSPR) models have been developed using theoretically derived molecular descriptors (calculated via quantum chemistry) to predict properties like the Kovats retention index. jocpr.com Alchemical free energy calculations have also been used to predict the relative binding affinities of aminoadamantane derivatives with good accuracy, demonstrating a strong correlation with experimental data. acs.org These studies help rationalize the activity of existing compounds and guide the design of new, more potent molecules. nih.gov

Prediction of Interactions with Biological Systems

Computational methods, particularly molecular docking and simulation studies, are instrumental in predicting how a molecule like this compound might interact with biological targets at a molecular level. While specific, in-depth computational studies exclusively on this compound are not extensively documented in publicly available research, the well-established body of work on adamantane derivatives allows for informed predictions regarding its potential biological interactions. researchgate.net The rigid, lipophilic adamantane cage, combined with the hydrogen-bonding capabilities of the aminomethyl and hydroxyl functional groups, are key determinants of its predicted binding behavior.

Predicted Target Interactions:

Computational modeling and studies on analogous compounds suggest that this compound is likely to interact with several biological targets, including ion channels and receptors. mdpi.comresearchgate.net

Sigma Receptors: A significant body of research has focused on adamantane derivatives as ligands for sigma receptors, which are implicated in neurological diseases and cancer. nih.govmdpi.com Molecular docking studies on similar adamantane-based compounds suggest that they can bind effectively within the active site of the sigma-2 receptor. nih.gov It is predicted that the adamantane core of this compound would occupy a hydrophobic pocket within the receptor, while the aminomethyl and hydroxyl groups could form crucial hydrogen bonds and electrostatic interactions with key amino acid residues. nih.gov This binding is hypothesized to modulate the receptor's activity, potentially through competitive inhibition.

Influenza M2 Ion Channel: The adamantane scaffold is famously associated with the inhibition of the influenza A virus M2 proton channel. mdpi.comresearchgate.netbiorxiv.org Computational studies of other adamantane derivatives have elucidated two potential binding sites: one within the channel pore and another on the lipid-facing surface of the channel protein. mdpi.comresearchgate.net For this compound, it is predicted that the adamantane cage would block the channel, preventing proton translocation, a critical step in the viral replication cycle. The polar aminomethyl and hydroxyl groups could further stabilize this interaction through hydrogen bonding with residues lining the channel pore. biorxiv.org

N-type Calcium Channels (CaV2.2): Research on a structurally related compound, 2-(aminomethyl)adamantane-1-carboxylic acid, has shown inhibitory effects on N-type calcium channels, suggesting a potential role in neuropathic pain. nih.gov While the substitution pattern is different, it highlights the potential for 2-substituted adamantane derivatives to interact with ion channels. Computational models would likely predict that the adamantane moiety interacts with hydrophobic regions of the channel protein, while the charged aminomethyl group could interact with negatively charged residues, thereby modulating channel function. nih.gov

Illustrative Data from Computational Studies of Adamantane Analogs:

To illustrate the type of data generated from such computational studies, the following tables present findings for analogous adamantane derivatives. This data helps in predicting the potential interactions of this compound.

Table 1: Predicted Binding Affinities of Adamantane Derivatives with Target Proteins

| Adamantane Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interaction Type |

| Adamantane-triazole analog | 11β-HSD1 | -8.92 | Hydrogen bond, Hydrophobic |

| Adamantane-carboxamide analog | Urease | -6.8 | Hydrogen bond, van der Waals |

| Adamantane-purine analog | CDK2/cyclin E | Not specified | Non-polar interactions |

This table is illustrative and based on data for various adamantane derivatives, not specifically this compound. mdpi.comnih.govmdpi.com

Table 2: Key Amino Acid Residues in Predicted Interactions of Adamantane Analogs

| Target Protein | Interacting Residues | Type of Interaction |

| 11β-HSD1 | Ser170, Tyr183 | Hydrogen bond |

| Urease | Asp730 | Hydrogen bond |

| CDK2/cyclin E | Leu83 | Hydrogen bond |

This table is illustrative and based on data for various adamantane derivatives, not specifically this compound. nih.govmdpi.comrsc.org

Pharmacological and Biological Research Applications of 2 Aminomethyl Adamantan 2 Ol

Medicinal Chemistry Applications of Adamantane (B196018) Scaffolds

The adamantane nucleus is a well-established pharmacophore in a variety of pharmacologically active drugs. mdpi.com Its cage-like structure and lipophilic nature are key to its utility in drug design. mdpi.com The introduction of an adamantane group can lead to increased lipophilicity, which may enhance the bioavailability of a compound and its therapeutic effects. mdpi.com Adamantane derivatives have demonstrated a wide range of biological activities, including antiviral, antidiabetic, antibacterial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.com

Influence on Drug Pharmacokinetic and Pharmacodynamic Parameters

Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, is a critical aspect of drug development. nih.gov The adamantane moiety can significantly alter the pharmacokinetic profile of a drug. Its high lipophilicity can facilitate the crossing of biological membranes, including the blood-brain barrier. ontosight.ai This property is particularly valuable for drugs targeting the central nervous system. ontosight.ai

The rigid and bulky nature of the adamantane cage can also protect the rest of the molecule from metabolic degradation, thereby increasing its half-life and duration of action. This steric hindrance can prevent metabolic enzymes from accessing and modifying the drug, leading to improved metabolic stability.

Role as a Pharmacophore in Biologically Active Compounds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The adamantane cage is recognized as an important pharmacophore in numerous therapeutic agents. mdpi.comnih.gov Its three-dimensional structure can provide a robust scaffold for the precise orientation of functional groups, enabling strong and specific interactions with biological targets such as enzymes and receptors. nih.gov

Applications in Neurological Disorders Research

Adamantane derivatives have found significant application in the research and treatment of neurological disorders. nih.gov Amantadine (B194251) and memantine (B1676192) are two prominent examples of adamantane-based drugs used in this field. researchgate.net

Amantadine: Initially developed as an antiviral drug, amantadine was later found to be effective in treating the motor symptoms of Parkinson's disease. mdpi.comresearchgate.net Its mechanism of action is believed to involve the potentiation of dopaminergic neurotransmission. researchgate.net

Memantine: This adamantane derivative is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. researchgate.netneurodegenerativejournal.com It helps to modulate the activity of the neurotransmitter glutamate (B1630785), which is implicated in the neuronal damage associated with the disease. researchgate.net

Research has also explored other adamantane derivatives for their potential neuroprotective and cognitive-enhancing effects. nih.gov For instance, a study on 2-(aminomethyl)adamantane-1-carboxylic acid, a compound structurally related to gabapentin, demonstrated its ability to alleviate neuropathic pain in a rat model by inhibiting CaV2.2 calcium channels. nih.gov

Antiviral Research Applications

The first recognized therapeutic application of an adamantane derivative was in the field of virology. mdpi.com Amantadine and its derivative, rimantadine (B1662185), were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections. mdpi.comnih.gov These compounds target the M2 ion channel protein of the virus, inhibiting its ability to replicate. nih.gov Tromantadine is another adamantane derivative with antiviral activity against the herpes simplex virus. mdpi.comnih.gov

More recently, research has focused on developing new adamantane derivatives with broader antiviral activity, including against SARS-CoV-2. nih.govnih.gov Studies have shown that some aminoadamantane derivatives exhibit potent antiviral activity against SARS-CoV-2 in vitro. nih.gov

Anticancer Research Applications

The adamantane scaffold has been incorporated into various compounds with the aim of developing novel anticancer agents. mdpi.comnih.gov The lipophilic nature of adamantane can enhance the ability of these compounds to penetrate cancer cells. nih.gov

Several adamantane derivatives have shown promise in preclinical studies:

CD437: A synthetic retinoid derivative of adamantane that induces apoptosis in various cancer cell lines, including lung, breast, and ovarian cancer. nih.gov

Opaganib (ABC294640): An anticancer drug that inhibits sphingosine (B13886) kinase, an enzyme involved in cancer cell proliferation and survival. nih.govnih.gov

Adamantane-containing thiazole (B1198619) and urea (B33335)/thiourea derivatives: Synthetic compounds that have demonstrated anti-proliferative activity against various human tumor cell lines. nih.govrsc.org

| Adamantane Derivative | Cancer Cell Line | Reported Activity |

|---|---|---|

| CD437 | Ovarian, non-small cell lung, leukemia, breast, squamous cell carcinoma | Induces apoptosis. nih.gov |

| Opaganib (ABC294640) | Advanced solid tumors | Inhibits sphingosine kinase. nih.govnih.gov |

| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Various human tumor cell lines | Potent inhibitory activity. nih.gov |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives | H460 lung cancer, HepG2 liver cancer, MCF-7 breast cancer | Anti-proliferative activity. rsc.org |

Antimicrobial and Antifungal Research Applications

The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Adamantane derivatives have emerged as a promising class of compounds in this area. mdpi.commdpi.com Their lipophilicity allows them to interact with and disrupt bacterial cell membranes. mdpi.com

Studies have shown that various adamantane derivatives, including those containing isothiourea, thiazole, and phthalimide (B116566) moieties, exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov Some of these compounds have also demonstrated antifungal activity against pathogenic fungi such as Candida albicans. mdpi.comnih.gov

| Adamantane Derivative Class | Microorganism | Reported Activity |

|---|---|---|

| Adamantane-linked isothiourea derivatives | Gram-positive and Gram-negative bacteria | Potent broad-spectrum antibacterial activity. mdpi.com |

| Adamantane-containing thiazole derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Potent broad-spectrum antibacterial and antifungal activity. nih.gov |

| 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimide | Bacillus cereus | Minimal inhibitory concentration of 8 µg/ml. nih.gov |

| Adamantane-containing 1,2,4-triazole (B32235) derivatives | Candida albicans | Fungistatic activity. zsmu.edu.ua |

Anti-inflammatory and Analgesic Research

While direct and extensive research on the anti-inflammatory and analgesic properties of 2-(Aminomethyl)adamantan-2-ol is not widely documented in publicly available literature, the broader family of adamantane derivatives has shown significant promise in these areas.

Research into adamantane-containing compounds has revealed their potential as anti-inflammatory agents. A series of molecules with two lipophilic adamantane centers linked by various bridges were designed and synthesized to evaluate their anti-inflammatory activity. nih.gov In studies using phlogistic-induced mouse paw edema, some of these compounds demonstrated activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). nih.gov Notably, the activity of these compounds was found to be dose-dependent. nih.gov One particular deacylated compound from the series was identified as the most active, inhibiting inflammation through a mechanism suggested to involve the lipoxygenase and/or complement systems. nih.gov

In the realm of analgesia, research has focused on structurally related adamantane derivatives. One such compound, 2-(aminomethyl)adamantane-1-carboxylic acid, has been studied for its anti-allodynic effects in a rat model of neuropathic pain. nih.gov This research demonstrated that the compound could reverse mechanical allodynia and hyperalgesia. nih.gov The mechanism of action was linked to the inhibition of N-type voltage-gated calcium (CaV2.2) channels. nih.gov Another study on a class of adamantane derivatives identified a compound with outstanding analgesic properties in the mouse abdominal constriction test. nih.gov Further investigation indicated that its mechanism of action did not involve opioid or cannabinoid receptors but was related to the inhibition of P2X7-evoked glutamate release. nih.gov

Table 1: Analgesic and Anti-inflammatory Research on Adamantane Derivatives

| Compound Class/Derivative | Research Focus | Key Findings | Mechanism of Action |

|---|---|---|---|

| Adamantane-containing molecules with two lipophilic centers | Anti-inflammatory | Activity comparable to diclofenac in mouse models. nih.gov | Inhibition of lipoxygenase and/or complement systems. nih.gov |

| 2-(aminomethyl)adamantane-1-carboxylic acid | Analgesic (Neuropathic Pain) | Reverted mechanical allodynia/hyperalgesia in rats. nih.gov | Inhibition of N-type CaV2.2 channels. nih.gov |

Potential as a Lead Compound for Drug Development

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, serving as a structural backbone for several clinically approved drugs used to treat a range of conditions from viral infections to neurological disorders. nih.gov The incorporation of an adamantane group into a drug molecule can significantly enhance its pharmacological properties, primarily by increasing its lipophilicity, which can improve its ability to cross biological membranes like the blood-brain barrier. ontosight.aitandfonline.com

This compound, with its adamantane core, is inherently lipophilic. ontosight.ai The presence of the aminomethyl and hydroxyl functional groups provides sites for hydrogen bonding and potential for further chemical modification. ontosight.ai This combination of a rigid, lipophilic core and reactive functional groups makes this compound an intriguing candidate as a lead compound for drug development. ontosight.ai Further research into its biological activities could unveil its potential for treating various diseases, including those affecting the central nervous system. ontosight.ai The adamantane scaffold's proven track record in successful drugs underscores the potential of its derivatives, like this compound, for future therapeutic applications. nih.gov

Research into Targeted Drug Delivery Systems

The unique physicochemical properties of adamantane make it a valuable component in the design of advanced drug delivery systems. pensoft.netmdpi.comnih.gov Its lipophilicity allows it to act as a molecular anchor, while its rigid structure provides a scaffold for building more complex delivery vehicles. mdpi.compensoft.net Adamantane can be utilized in two primary ways in this context: as a foundational building block for larger structures like dendrimers, or as a component within self-assembling supramolecular systems such as liposomes and cyclodextrins. pensoft.netmdpi.comresearchgate.net

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure, making them promising candidates for drug delivery. nih.gov Adamantane, with its tetrahedrally oriented functionalization points, serves as an excellent core for the synthesis of dendrimers, allowing for the creation of four dendritic arms. nih.gov

Research has focused on developing polycationic adamantane-based dendrons. nih.gov These structures are of particular interest because polycationic dendrimers are known to be efficient non-viral agents for gene transfection. nih.gov A significant challenge with many dendrimers used for this purpose is their dose-dependent cytotoxicity. nih.gov However, novel adamantane-based dendrons have been designed to reduce this toxicity. nih.gov Preliminary studies have shown that these adamantane-cored dendrons exhibit high cellular uptake without causing significant cytotoxicity, highlighting their potential as safe and effective carriers for gene therapy. nih.gov

Supramolecular chemistry, which involves non-covalent interactions between molecules, has been extensively explored for creating sophisticated drug delivery systems. pensoft.netacs.org Adamantane's properties make it an ideal guest molecule in various host-guest systems.

Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer and are commonly used as drug carriers. nih.gov The lipophilic nature of adamantane allows it to be easily incorporated into the lipid bilayer of liposomes, where it can act as an "anchor". mdpi.compensoft.net This concept allows for the surface of the liposome (B1194612) to be decorated with various ligands attached to the adamantane anchor. mdpi.com This surface modification is crucial for creating targeted drug delivery systems, where the ligands can recognize and bind to specific cells or tissues, thereby increasing the local concentration of the drug and reducing systemic side effects. mdpi.comnih.gov

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can encapsulate other molecules, known as guest molecules, within their cavity if the guest has appropriate size and hydrophobicity. nih.gov The adamantyl moiety is a perfect guest for the β-cyclodextrin cavity, forming a stable inclusion complex with a high association constant. mdpi.com This strong and specific host-guest interaction is the foundation for numerous drug delivery applications. pensoft.netmdpi.com For instance, drugs can be attached to an adamantane group, which is then encapsulated by a cyclodextrin. This can improve the drug's solubility, stability, and bioavailability. nih.gov Furthermore, complex systems involving adamantane-tagged liposomes and cyclodextrin-based carriers have been developed for the intracellular delivery of proteins and other macromolecules. acs.org

Table 2: Adamantane in Supramolecular Drug Delivery Systems

| Supramolecular System | Role of Adamantane | Application in Drug Delivery |

|---|---|---|

| Liposomes | Lipophilic anchor in the lipid bilayer. mdpi.compensoft.net | Surface modification with targeting ligands for active targeting of drugs to specific cells or tissues. mdpi.comnih.gov |

| Cyclodextrins | Guest molecule forming strong inclusion complexes, particularly with β-cyclodextrin. mdpi.com | Improving drug solubility, stability, and bioavailability; constructing self-assembling systems for controlled release. nih.govnih.gov |

Future Research Directions for 2 Aminomethyl Adamantan 2 Ol

Exploration of Additional Biological Activities

The adamantane (B196018) core is a feature of numerous approved drugs with a wide range of applications, from antiviral and antidiabetic agents to treatments for neurodegenerative diseases. nih.gov Derivatives of adamantane have demonstrated a vast array of biological effects, including antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and hypoglycemic activities. researchgate.netutb.czmdpi.com For 2-(Aminomethyl)adamantan-2-ol specifically, its structural motifs—a primary amine and a tertiary alcohol on an adamantane frame—suggest several promising areas for investigation.

Future research should systematically screen this compound against a diverse panel of biological targets. Given the known neuroprotective and anticancer activities of other adamantane derivatives, these are logical starting points. For instance, some adamantane-based compounds have shown affinity for sigma-2 receptors, which are implicated in cancer and neurodegenerative disorders. nih.gov Investigating the interaction of this compound with such receptors could unveil novel therapeutic potentials.

Furthermore, the anti-inflammatory properties of adamantane derivatives warrant exploration. nih.gov Studies on related compounds have shown significant anti-inflammatory effects, sometimes surpassing existing drugs. A thorough examination of the anti-inflammatory potential of this compound, including its effects on key inflammatory pathways and mediators, could open up new therapeutic applications. The known antiviral activity of aminoadamantanes also makes this a critical area for further study, especially against a broad spectrum of viruses. researchgate.netacs.org

In Vivo Efficacy and Toxicity Studies in Animal Models

While in vitro assays provide valuable preliminary data, the therapeutic potential of any compound can only be validated through in vivo studies. Future research must prioritize the evaluation of this compound in relevant animal models of disease. For example, if in vitro studies suggest anticancer activity, its efficacy should be tested in rodent models of specific cancers. nih.gov Similarly, if neuroprotective effects are observed, models of neurodegenerative diseases like Parkinson's or Alzheimer's would be appropriate. nih.govpublish.csiro.au

Pharmacokinetic Investigations in Advanced Models

The pharmacokinetic properties of a drug candidate—its absorption, distribution, metabolism, and excretion (ADME)—are critical determinants of its clinical success. The adamantane moiety is known to influence a molecule's lipophilicity, which can in turn affect its bioavailability and distribution in the body. researchgate.netpensoft.net The presence of both an amino and a hydroxyl group in this compound further complicates its likely pharmacokinetic profile.

Development of Novel Derivatizations for Enhanced Specificity and Potency

The structure of this compound offers multiple sites for chemical modification, providing a rich platform for the synthesis of novel derivatives with potentially improved pharmacological properties. researchgate.net The primary amine and the hydroxyl group can be readily functionalized to create a library of new compounds.

Future synthetic efforts could focus on several strategies. Acylation or alkylation of the aminomethyl group could modulate the compound's basicity and lipophilicity, potentially enhancing its interaction with specific biological targets. mdpi.com Esterification or etherification of the hydroxyl group could also be explored to fine-tune the molecule's physicochemical properties. The synthesis and evaluation of such derivatives could lead to the identification of compounds with enhanced potency, greater target specificity, and an improved pharmacokinetic profile. mdpi.com Structure-activity relationship (SAR) studies will be instrumental in guiding these synthetic efforts, providing insights into how different structural modifications influence biological activity. nih.gov

Integration into Multidisciplinary Drug Discovery Programs

The full therapeutic potential of this compound is most likely to be realized through its integration into comprehensive, multidisciplinary drug discovery programs. researchgate.net Such programs bring together experts in medicinal chemistry, pharmacology, toxicology, and clinical development to systematically advance a promising compound from the laboratory to the clinic.

In this context, this compound can serve as a valuable lead compound or a versatile scaffold for the development of new medicines. publish.csiro.au Computational modeling and molecular docking studies can be used to predict its interactions with various biological targets and to guide the rational design of new derivatives. nih.govacs.org High-throughput screening can rapidly assess the biological activity of a library of its derivatives against a wide range of targets. By leveraging these and other advanced drug discovery technologies, the unique properties of the this compound scaffold can be fully exploited to develop novel and effective therapies for a range of diseases.

Q & A

Basic: What are the recommended methods for synthesizing 2-(Aminomethyl)adamantan-2-ol in a laboratory setting?

Methodological Answer:

A common approach involves adapting protocols used for structurally similar adamantane derivatives. For instance, 1-adamantyl bromomethyl ketone can react with appropriate amines or amides under basic conditions (e.g., potassium carbonate in dimethylformamide) at room temperature . Purification typically involves crystallization using solvents like acetone, ethanol, or acetonitrile, with temperature optimization to enhance yield . For chiral variants, asymmetric synthesis via Grignard reagents (e.g., reaction of 1-bromoadamantane with aldehydes) may be employed, followed by reduction and resolution steps .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound derivatives?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of adamantane intermediates, while protic solvents (e.g., ethanol) improve crystallization .

- Catalyst Selection : Transition-metal catalysts (e.g., palladium for cross-coupling) or organocatalysts can improve stereoselectivity in chiral syntheses .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like amide bond formation .

- DoE (Design of Experiments) : Systematic variation of parameters (molar ratios, reaction time) identifies optimal conditions .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., -OH at ~3200–3600 cm⁻¹, -NH₂ at ~3300 cm⁻¹) .

- NMR :

- X-ray Diffraction : Confirms stereochemistry and crystal packing patterns, particularly for chiral derivatives .

Advanced: How can discrepancies in NMR chemical shift data between synthesized batches be systematically analyzed?

Methodological Answer:

Discrepancies may arise from:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts. Re-run spectra in consistent solvents .

- Impurities : Use HPLC-MS to detect byproducts; silica gel chromatography or recrystallization improves purity .

- Tautomerism : Variable -OH/-NH₂ proton exchange rates can broaden peaks. Acquire 2D NMR (e.g., HSQC, COSY) to resolve ambiguities .

Basic: What are the critical safety protocols when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if dust/aerosols are present .

- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure (H335 hazard) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies are recommended for evaluating the antioxidant and anti-inflammatory potential of this compound derivatives?

Methodological Answer:

- Antioxidant Assays :

- Anti-inflammatory Assays :

Advanced: How should researchers address conflicting toxicity data reported for this compound in different studies?

Methodological Answer:

- Dose-Response Studies : Replicate assays (e.g., OECD Guidelines 423 for acute oral toxicity) to confirm LD₅₀ values .

- Impurity Analysis : Use HPLC or GC-MS to identify contaminants (e.g., residual solvents, byproducts) that may skew toxicity profiles .

- In Vitro Models : Perform MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.